H-Ala-Phe-pNA . HCl
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Overview
Description
H-Ala-Phe-pNA . HCl, also known as H-Alanyl-Phenylalanyl-p-Nitroanilide Hydrochloride, is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin and other serine proteases, due to its chromogenic properties. When hydrolyzed by these enzymes, it releases p-nitroaniline, which can be quantitatively measured by its absorbance at 405 nm.
Mechanism of Action
Target of Action
H-Ala-Phe-pNA . HCl, also known as AF-pNA, primarily targets dipeptidyl peptidase 7 (DPP7) . DPP7 is an exopeptidase from P. gingivalis that plays a crucial role in protein hydrolysis .
Mode of Action
The compound H-Ala-Phe-pNA . HCl is a substrate for DPP7 . When acted upon by DPP7, the compound is cleaved, resulting in the release of p-nitroaniline (pNA) . This cleavage is a key step in the enzymatic activity of DPP7 .
Biochemical Pathways
The biochemical pathway involving H-Ala-Phe-pNA . HCl is primarily associated with protein hydrolysis . The cleavage of H-Ala-Phe-pNA . HCl by DPP7 is a part of this process . The resulting product, pNA, is a chromophore that can be detected spectrophotometrically .
Result of Action
The cleavage of H-Ala-Phe-pNA . HCl by DPP7 results in the release of pNA . This action is a crucial part of the protein hydrolysis process . The release of pNA can be detected spectrophotometrically, providing a measure of the enzymatic activity of DPP7 .
Biochemical Analysis
Biochemical Properties
H-Ala-Phe-pNA . HCl interacts with several enzymes and proteins. For instance, it is cleaved by dipeptidyl peptidase 7 (DPP7) from P. gingivalis . The nature of these interactions involves the cleavage of the compound at specific bonds, resulting in the release of pNA .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for certain enzymes. For example, when acted upon by serine proteases, H-Ala-Phe-pNA . HCl is cleaved, influencing cell function . Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes. When acted upon by enzymes like serine proteases, it is cleaved at specific bonds, which can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of H-Ala-Phe-pNA It is known that this compound is used as a substrate in enzymatic reactions, and its cleavage can be observed over time .
Metabolic Pathways
H-Ala-Phe-pNA . HCl is involved in the metabolic pathways of certain enzymes, such as serine proteases . Detailed information on its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-pNA . HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, alanine, to the resin. Subsequent amino acids, phenylalanine and p-nitroaniline, are added stepwise using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. The final product is typically lyophilized to obtain a stable, dry powder form.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Phe-pNA . HCl primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond between phenylalanine and p-nitroaniline, releasing p-nitroaniline as a detectable product.
Common Reagents and Conditions
The hydrolysis of this compound is commonly performed in buffered aqueous solutions at physiological pH (around 7.4). Enzymes such as chymotrypsin, trypsin, and other serine proteases are used as catalysts. The reaction is typically monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, corresponding to the release of p-nitroaniline.
Major Products Formed
The primary product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm. This property makes it an excellent chromogenic substrate for enzyme assays.
Scientific Research Applications
H-Ala-Phe-pNA . HCl is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity of proteolytic enzymes, particularly chymotrypsin and other serine proteases.
Molecular Biology: Researchers use this compound to investigate enzyme kinetics and inhibition, providing insights into enzyme mechanisms and potential drug targets.
Medicine: In clinical diagnostics, this compound is used in assays to measure enzyme activity in biological samples, aiding in the diagnosis of diseases related to protease dysfunction.
Industry: The compound is employed in quality control processes to ensure the activity and specificity of proteolytic enzymes used in various industrial applications.
Comparison with Similar Compounds
H-Ala-Phe-pNA . HCl can be compared to other chromogenic peptide substrates such as:
N-Succinyl-Ala-Ala-Pro-Phe-pNA: This compound is also used to study chymotrypsin and other serine proteases. It has a similar mechanism of action but includes additional amino acids in its sequence, which may affect its specificity and reactivity.
Bz-Ile-Glu-Gly-Arg-pNA HCl: This substrate is used for studying Factor Xa, a key enzyme in the blood coagulation cascade. It differs in its amino acid sequence and target enzyme, highlighting the specificity of peptide substrates for different proteases.
Z-D-Arg-Gly-Arg-pNA 2HCl: Another chromogenic substrate used for Factor Xa assays, with a distinct sequence and application compared to this compound.
The uniqueness of this compound lies in its specific application for studying chymotrypsin and related serine proteases, making it a valuable tool in enzymology and related fields.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4.ClH/c1-12(19)17(23)21-16(11-13-5-3-2-4-6-13)18(24)20-14-7-9-15(10-8-14)22(25)26;/h2-10,12,16H,11,19H2,1H3,(H,20,24)(H,21,23);1H/t12-,16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNFOIYTLLBKJ-MIRNQTQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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